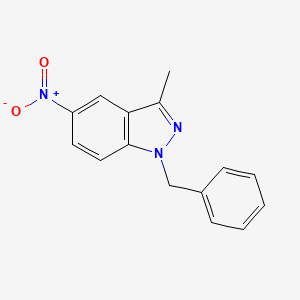

1-Benzyl-3-methyl-5-nitroindazole

描述

属性

分子式 |

C15H13N3O2 |

|---|---|

分子量 |

267.28 g/mol |

IUPAC 名称 |

1-benzyl-3-methyl-5-nitroindazole |

InChI |

InChI=1S/C15H13N3O2/c1-11-14-9-13(18(19)20)7-8-15(14)17(16-11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

InChI 键 |

MACVPLPBEJHWHK-UHFFFAOYSA-N |

规范 SMILES |

CC1=NN(C2=C1C=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 |

产品来源 |

United States |

科学研究应用

Antiprotozoal Activity

1-Benzyl-3-methyl-5-nitroindazole has demonstrated promising antiprotozoal properties, particularly against Leishmania and Trypanosoma species. Studies have shown that derivatives of this compound exhibit potent activity against various life stages of these parasites.

Leishmaniasis Treatment

Research indicates that 3-alkoxy derivatives of 1-benzyl-5-nitroindazole show significant in vitro activity against Leishmania amazonensis, Leishmania infantum, and Leishmania mexicana. These compounds were found to be comparable to amphotericin B in their effectiveness against the promastigote stage of the parasites . Electron microscopy studies confirmed that these derivatives induce structural damage to the parasites, supporting their potential as antileishmanial agents .

Chagas Disease

The compound has also been evaluated for its efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The introduction of various substituents on the indazole ring has been explored to enhance solubility and biological activity. Some derivatives have shown significant trypanocidal activity with low cytotoxicity towards mammalian cells, indicating their potential as safer alternatives to existing treatments .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound derivatives. These compounds have been tested for their activity against various bacterial strains, showing promising results.

Activity Against Trichomonas vaginalis

In vitro studies have reported that certain derivatives exhibit substantial growth inhibition against Trichomonas vaginalis, a common sexually transmitted pathogen. Compounds from this class achieved over 85% growth inhibition at high concentrations, with some maintaining significant activity at lower doses . This highlights their potential as therapeutic agents for treating infections caused by this parasite.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and safety profile of this compound derivatives. Modifications at specific positions on the indazole ring can significantly influence biological activity and pharmacokinetic properties. For instance, introducing alkoxy groups has been shown to improve solubility and bioavailability while maintaining or enhancing antiprotozoal activity .

相似化合物的比较

Key Observations :

- Substituent Effects : The 3-methyl group in the target compound introduces steric hindrance near the indazole core, which may reduce reactivity compared to 1-methyl analogs (e.g., compounds 13–18 in ). Ketone-containing derivatives (e.g., indazol-3-ones) exhibit higher melting points (up to 213°C), likely due to enhanced crystallinity .

- Synthetic Yields : Substituted benzyl groups (e.g., bromo, methoxy) in compounds show yields >90%, suggesting robust synthetic routes. The absence of a ketone in the target compound may simplify synthesis compared to indazol-3-ones .

Pharmacological Activity

While direct data for 1-Benzyl-3-methyl-5-nitroindazole is unavailable, structurally related compounds demonstrate notable bioactivity:

- Antiparasitic Activity: 2-Benzyl-5-nitroindazolin-3-ones exhibit potent activity against Trypanosoma cruzi (IC₅₀ = 0.32 µM) and Trichomonas vaginalis (IC₅₀ = 1.56 µM), attributed to the nitro group’s redox properties .

- Antifungal Potential: Indazole-tetrazole hybrids (e.g., 1.53a/b in ) show antifungal activity, suggesting that the indazole scaffold is a viable platform for antimicrobial design .

Physicochemical Properties

- Melting Points : Benzyl-substituted indazoles (e.g., compound 14: 144–146°C) generally have lower melting points than trifluoromethyl analogs (e.g., compound 17: 211–213°C), reflecting differences in intermolecular forces . The 3-methyl group in the target compound may lower melting points compared to ketone-containing derivatives.

- Solubility : Methoxy-substituted derivatives (e.g., compound 16) exhibit improved solubility in polar solvents due to the electron-donating methoxy group, whereas nitro and CF₃ groups reduce solubility .

Comparison with Non-Indazole Heterocycles

- Imidazole Derivatives : 1-Benzyl-5-nitroimidazole-4-carboxylic acid () shares a nitro and benzyl group but lacks the fused aromatic system of indazoles. This difference may reduce planarity and π-π stacking interactions, impacting biological target binding .

- Benzotriazoles : Benzotriazole nucleosides () highlight the importance of heterocycle choice in drug design, with indazoles offering greater rigidity compared to triazoles .

准备方法

Nitration of 1-Methylindazole Derivatives

The nitration of 1-methylindazole precursors is a foundational step. A representative procedure involves treating 1-methyl-1H-indazol-3-amine with tert-butyl nitrite in tetrahydrofuran (THF) under reflux conditions. This generates the 5-nitro derivative via diazotization and subsequent decomposition, yielding 1-methyl-5-nitro-1H-indazol-3-ol as an intermediate.

Reaction Conditions :

-

Reagents : tert-Butyl nitrite (2.7 equiv), THF.

-

Temperature : Reflux (≈66°C).

-

Time : 1 hour.

This method avoids harsh nitrating agents (e.g., mixed acids) and minimizes byproducts through controlled diazotization.

Benzylation at the N1 Position

Benzylation is typically achieved using benzyl halides under basic conditions. A study demonstrated that treating 1-methyl-5-nitroindazol-3-ol with benzyl bromide in dimethylformamide (DMF) at 150°C without added base produces This compound in high yield.

Key Observations :

-

Solvent : DMF facilitates high-temperature reactions without decomposition.

-

Base-Free Conditions : Eliminates competing O-alkylation, favoring N1-benzylation.

Alternative methods employ cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) as bases in polar aprotic solvents like acetonitrile, though these may reduce yields due to isomer formation.

One-Pot and Tandem Approaches

Alkylation-Nitration Sequences

Recent advances utilize tandem reactions to streamline synthesis. For example, 1-methylindazole can undergo sequential benzylation and nitration in a single pot:

-

Benzylation : React with benzyl chloride in the presence of K₂CO₃.

-

Nitration : Introduce nitro groups using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

Advantages :

Limitations :

-

Requires precise control of reaction conditions to prevent over-nitration.

-

Acidic media may degrade sensitive functional groups.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

Nitrosation vs. Direct Nitration

The choice between nitrosation (using tert-butyl nitrite) and direct nitration (HNO₃/H₂SO₄) depends on substrate stability. Nitrosation is preferred for electron-rich indazoles, as it proceeds via a radical mechanism that minimizes ring oxidation. In contrast, direct nitration is faster but risks decomposition in polyfunctional systems.

Solvent Effects on Benzylation

DMF’s high boiling point (153°C) enables reactions at elevated temperatures without pressure equipment. Its polar aprotic nature stabilizes transition states during benzylation, enhancing reaction rates. Substituting DMF with acetonitrile or THF reduces yields by 10–15% due to poorer solubility of intermediates.

Scalability and Industrial Considerations

Large-scale production faces challenges in:

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for 1-Benzyl-3-methyl-5-nitroindazole, and how can researchers optimize reaction yields?

- Methodology : The synthesis typically involves sequential functionalization of the indazole core. For example:

Nitro-group introduction : Nitration at the 5-position of indazole using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Methylation : Alkylation at the 3-position with methyl iodide (CH₃I) in the presence of a base like K₂CO₃ in DMF at 60°C.

Benzylation : Substitution at the 1-position using benzyl chloride (C₆H₅CH₂Cl) with NaH as a base in THF at reflux (65°C) .

- Optimization : Monitor intermediates via TLC and adjust stoichiometry (e.g., 1.2 equivalents of benzyl chloride to ensure complete substitution). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, nitro-group deshielding effects on adjacent carbons) .

- HRMS : Validate molecular formula (C₁₅H₁₂N₃O₂ requires m/z 266.0925).

- X-ray crystallography (if crystalline): Use SHELX software for structural refinement. SHELXL is recommended for small-molecule refinement due to its robust handling of displacement parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for nitroindazole derivatives, such as unexpected splitting in NMR spectra?

- Methodology :

- Dynamic effects : For split signals in ¹H NMR (e.g., hindered rotation of the benzyl group), perform variable-temperature NMR (VT-NMR) to observe coalescence temperatures.

- Isomerism : Check for regioisomers (e.g., 5-nitro vs. 7-nitro) using 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents .

- Cross-validation : Compare experimental data with computational predictions (DFT calculations for chemical shifts) .

Q. What strategies mitigate competing side reactions during benzylation of nitroindazoles?

- Methodology :

- Protecting groups : Protect the nitro group temporarily (e.g., using Boc or acetyl) to prevent nucleophilic aromatic substitution during benzylation.

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- Kinetic control : Use lower temperatures (0°C) and slow addition of benzyl chloride to favor mono-substitution over di-benzylation .

Q. How can the electronic effects of the nitro group influence the reactivity of this compound in further functionalization?

- Methodology :

- Electrophilic substitution : The nitro group deactivates the aromatic ring, directing incoming electrophiles to meta positions. For example, bromination would require harsh conditions (Br₂/FeBr₃ at 80°C).

- Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group to an amine, enabling subsequent amidation or diazotization .

Q. What computational tools are effective for predicting the biological activity of nitroindazole derivatives?

- Methodology :

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., nitroreductases). Validate with molecular dynamics simulations (GROMACS) to assess binding stability.

- QSAR models : Corrogate electronic parameters (HOMO/LUMO energies) with experimental IC₅₀ values to predict cytotoxicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?

- Methodology :

- Purity assessment : Re-crystallize the compound from ethanol/water and re-measure melting points. Impurities (e.g., residual solvents) can depress melting points by 10–20°C.

- Polymorphism : Perform DSC (Differential Scanning Calorimetry) to detect multiple endotherms indicative of polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。